molecular formula C14H15ClF3NO4 B11708252 Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11708252
M. Wt: 353.72 g/mol
InChI Key: GYBRULFBINRWAH-UHFFFAOYSA-N
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Description

METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a hydroxy group, and a chloroethylacetamido group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(2-chloro-N-ethylacetamido)phenylboronic acid with methyl 3,3,3-trifluoro-2-hydroxypropanoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15ClF3NO4

Molecular Weight

353.72 g/mol

IUPAC Name

methyl 2-[4-[(2-chloroacetyl)-ethylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C14H15ClF3NO4/c1-3-19(11(20)8-15)10-6-4-9(5-7-10)13(22,12(21)23-2)14(16,17)18/h4-7,22H,3,8H2,1-2H3

InChI Key

GYBRULFBINRWAH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)CCl

Origin of Product

United States

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